3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Overview
Description
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the CAS Number: 1342710-27-3 . It has a molecular weight of 126.2 and its IUPAC name is also this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 126.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Molecular Structure and Electron Diffraction
The molecular structure of 7-oxabicyclo[2.2.1]heptane derivatives has been extensively studied to understand their geometrical and electronic properties. Investigations include electron diffraction analysis to determine bond lengths, bond angles, and dihedral angles, providing insights into the structural dynamics of these compounds (Oyanagi et al., 1975).
Synthetic Methodologies
Various synthetic approaches have been explored to generate 7-oxabicyclo[2.2.1]heptane derivatives and related structures. These methods include cycloaddition reactions, ozonolysis, and the synthesis of non-chiral, rigid analogs of amino acids, which are crucial for developing new pharmaceuticals and materials (Paquette et al., 1986; Kubyshkin et al., 2007).
Electronic Structure Analysis
The electronic structure and reactivity of oxabicycloheptane derivatives have been analyzed through MNDO calculations and photoelectron spectroscopy. These studies shed light on the molecular orbital distributions, nucleophilic character, and potential reaction sites for further chemical transformations (Sustmann et al., 1985).
Interaction Studies
Research on the interactions between oxygen lone-pair orbitals of ether functions and α,β-unsaturated ketone functions in oxabicycloheptane derivatives has been conducted to understand the electronic effects and reactivity patterns. Such studies are instrumental in designing molecules with desired chemical properties (Röser et al., 1990).
Conformation and Charge Distribution
The conformation and charge distribution within bicyclic β-lactams, including oxabicycloheptane derivatives, have been explored to elucidate structure-activity relationships. This research is pivotal for the development of β-lactamase inhibitors and other therapeutically relevant compounds (Fernández et al., 1992).
X-Ray-Induced Retro Cycloaddition
Studies on the X-ray-induced retro [2 + 2] cycloaddition reactions within the oxabicycloheptane framework offer fascinating insights into the photoreactivity and stability of these compounds under radiation, which is relevant for understanding damage and repair mechanisms in organic materials (Mori et al., 1994).
Safety and Hazards
The safety information available indicates that 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is potentially hazardous. It has been assigned the GHS02 (flammable) and GHS07 (harmful) pictograms . The hazard statements associated with the compound are H226 (flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
properties
IUPAC Name |
3,3-dimethyl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXICLKYYGYQIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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